molecular formula C13H10N4O5S B2428098 4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid CAS No. 749906-99-8

4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid

Cat. No.: B2428098
CAS No.: 749906-99-8
M. Wt: 334.31
InChI Key: BSOCZHDAORZBNR-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid (CAS Number: 749906-99-8) is a compound that combines a benzotriazole moiety with a benzoic acid derivative. This unique structure endows it with various biological activities that have been the subject of recent research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H10N4O5S
  • Molecular Weight : 334.31 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 1-hydroxybenzotriazole with a sulfonyl chloride derivative followed by coupling with a benzoic acid derivative. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Antimicrobial Activity

Research has shown that compounds within the benzotriazole family exhibit antimicrobial properties. In studies evaluating various benzotriazole derivatives, including those similar to this compound, moderate antibacterial and antifungal activities were observed against strains such as Escherichia coli and Bacillus subtilis. Specifically, related compounds demonstrated significant growth inhibition in protozoan parasites like Trypanosoma cruzi, indicating potential for antiparasitic applications .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that certain derivatives exhibited mild to moderate anti-inflammatory effects. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Anticancer Potential

Emerging data suggest that this compound may possess anticancer activity. In vitro assays have shown that related compounds can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .

The biological activity of this compound is largely attributed to its ability to act as a coupling reagent in organic synthesis and as an inhibitor in biological assays. It facilitates the formation of amide bonds by activating carboxylic acids through the formation of an intermediate ester. This activation is crucial for its role in biochemical pathways and synthetic applications .

Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialModerate antibacterial activity against E. coli and Bacillus subtilis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerSignificant growth inhibition in A549 and MCF-7 cell lines

Properties

IUPAC Name

4-[(3-hydroxybenzotriazol-5-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5S/c18-13(19)8-1-3-9(4-2-8)15-23(21,22)10-5-6-11-12(7-10)17(20)16-14-11/h1-7,15,20H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOCZHDAORZBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC3=C(C=C2)N=NN3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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